

Comparative Analysis of 4-Chlorodehydromethyltestosterone and Metandienone on Androgen Receptor Activation

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name:	4-Chlorodehydromethyltestosterone
Cat. No.:	B159566

[Get Quote](#)

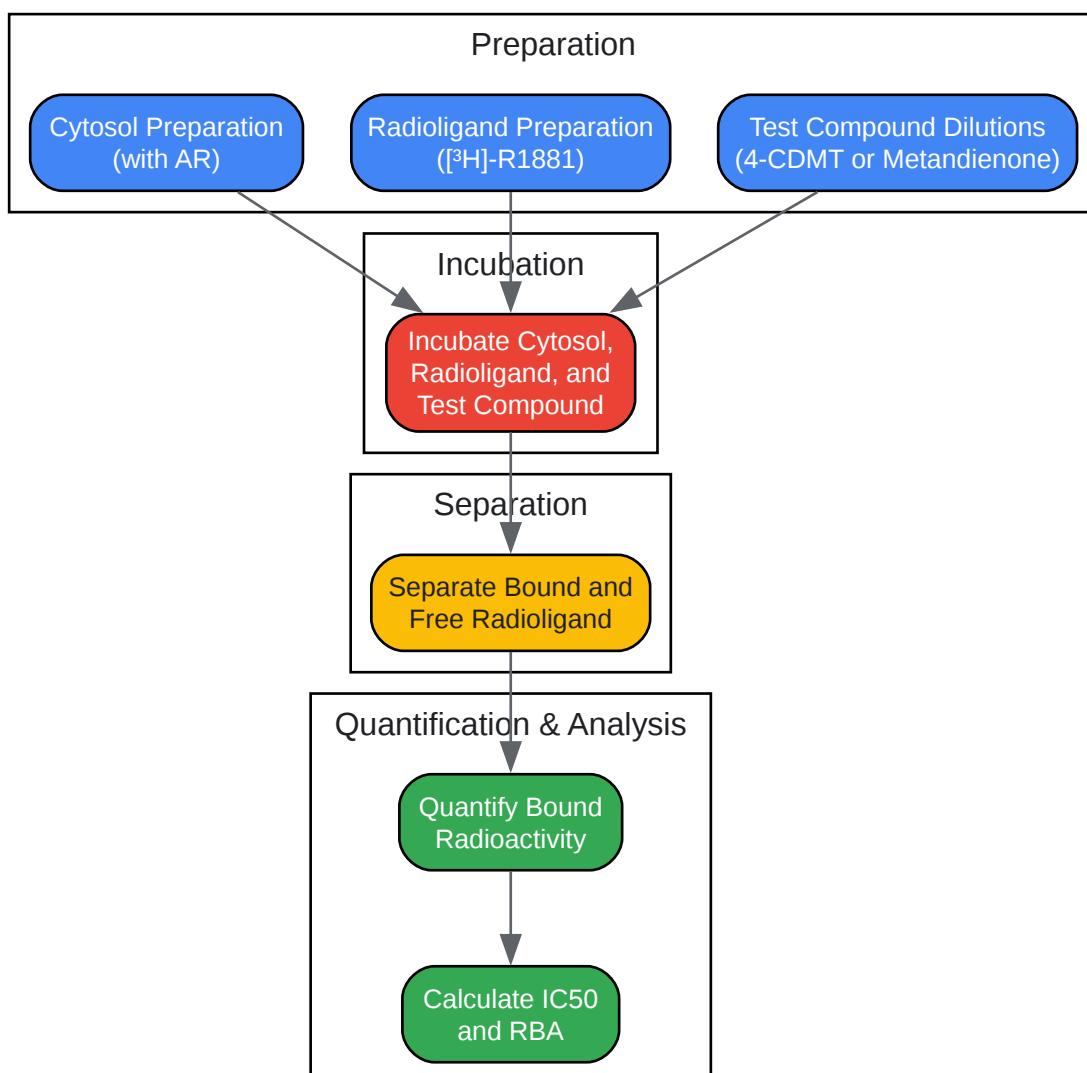
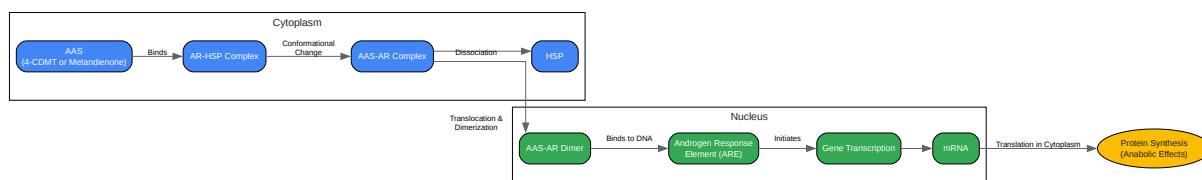
For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of **4-Chlorodehydromethyltestosterone** (also known as Oral Turinabol) and Metandienone (also known as Dianabol) concerning their interaction with the androgen receptor (AR). The information presented herein is collated from scientific literature to support research and drug development activities.

Introduction

4-Chlorodehydromethyltestosterone and Metandienone are synthetic anabolic-androgenic steroids (AAS) derived from testosterone. Metandienone was first synthesized in the 1950s, and **4-Chlorodehydromethyltestosterone** was subsequently developed in the 1960s as a modified version of Metandienone, with a chlorine atom added at the C-4 position.^{[1][2]} This structural modification was intended to reduce the androgenic effects and prevent aromatization to estrogen, a common side effect associated with Metandienone.^[3] Both compounds exert their anabolic effects primarily through the activation of the androgen receptor, a ligand-activated nuclear transcription factor that plays a crucial role in muscle growth and development. This guide delves into a comparative analysis of their effects on androgen receptor activation, supported by available experimental data.

Quantitative Data on Androgen Receptor Interaction



The following table summarizes the available quantitative data on the interaction of **4-Chlorodehydromethyltestosterone** and Metandienone with the androgen receptor. It is important to note that a direct head-to-head comparison of these compounds in a single study is not readily available in the peer-reviewed literature. Therefore, the data presented below is compiled from different sources and should be interpreted with caution, as experimental conditions can vary between studies.

Parameter	4-Chlorodehydromethyltestosterone	Metandienone	Reference Compound	Source(s)
Relative Binding	Data not available in peer-reviewed literature	< 5% (relative to Methyltrienolone)	Methyltrienolone (R1881)	(Saartok et al., 1984)
Androgen Receptor				
Androgen Receptor Transactivation (EC50)	Data not available in peer-reviewed literature	Potent activator, but specific EC50 values are not consistently reported.	Dihydrotestosterone (DHT)	(Berendonk & Franke, 1997)

Disclaimer: The quantitative data for **4-Chlorodehydromethyltestosterone**'s direct interaction with the androgen receptor (both binding affinity and transactivation) is notably scarce in publicly accessible scientific literature. Metandienone is consistently reported to have a low binding affinity for the androgen receptor.^{[4][5]} Despite this low affinity, it is recognized as a potent activator of the androgen receptor, suggesting that other factors beyond simple binding affinity may contribute to its anabolic effects.^[4]

Androgen Receptor Signaling Pathway

The binding of an androgen, such as **4-Chlorodehydromethyltestosterone** or Metandienone, to the androgen receptor in the cytoplasm initiates a cascade of events leading to changes in gene expression and subsequent physiological effects.

[Click to download full resolution via product page](#)

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. Chlorodehydromethyltestosterone - Wikipedia [en.wikipedia.org]
- 2. Medicinal Use of Testosterone and Related Steroids Revisited - PMC [pmc.ncbi.nlm.nih.gov]
- 3. swolverine.com [swolverine.com]
- 4. Anabolic-androgenic steroid interaction with rat androgen receptor in vivo and in vitro: a comparative study - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Relative Binding Affinity of Anabolic-Androgenic Steroids: Comparison of the Binding to the Androgen Receptors in Skeletal Muscle and in Prostate, as well as to Sex Hormone-Binding Globulin* | CoLab [colab.ws]
- To cite this document: BenchChem. [Comparative Analysis of 4-Chlorodehydromethyltestosterone and Metandienone on Androgen Receptor Activation]. BenchChem, [2025]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b159566#comparative-analysis-of-4-chlorodehydromethyltestosterone-and-metandienone-on-androgen-receptor-activation>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com